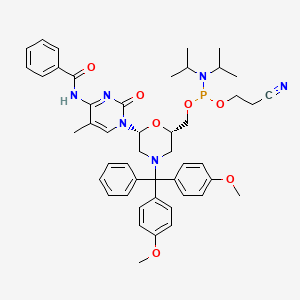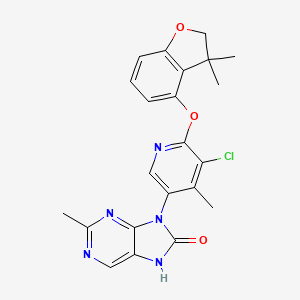![molecular formula C14H10FN7O B15136992 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CVN293 is a selective and brain-permeable inhibitor of the potassium ion channel KCNK13. This compound has shown potential in modulating neuroinflammation by inhibiting the NLRP3 inflammasome-mediated production of the proinflammatory cytokine interleukin-1 beta in microglia .
Vorbereitungsmethoden
The synthesis of CVN293 involves a series of chemical reactions designed to produce a compound with high selectivity and permeability to the brain. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Analyse Chemischer Reaktionen
CVN293 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
CVN293 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study potassium ion channels and their role in cellular processes.
Biology: Investigated for its effects on microglial cells and neuroinflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and frontotemporal dementia
Industry: Utilized in the development of new drugs targeting potassium ion channels and neuroinflammatory pathways
Wirkmechanismus
CVN293 exerts its effects by selectively inhibiting the potassium ion channel KCNK13. This inhibition reduces potassium efflux, which in turn modulates the activity of the NLRP3 inflammasome. By blocking this pathway, CVN293 decreases the production of the proinflammatory cytokine interleukin-1 beta in microglia, thereby reducing neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
CVN293 is unique in its high selectivity and brain permeability compared to other potassium ion channel inhibitors. Similar compounds include:
Bexotegrast: A dual-selective integrin inhibitor with applications in idiopathic pulmonary fibrosis.
Fenebrutinib: A non-covalent BTK inhibitor used in the treatment of multiple sclerosis.
Ritlecitinib: A selective inhibitor of JAK3 and TEC family kinases, used for treating alopecia areata.
These compounds, while targeting different pathways, share the common goal of modulating specific cellular processes to treat various diseases.
Eigenschaften
Molekularformel |
C14H10FN7O |
|---|---|
Molekulargewicht |
311.27 g/mol |
IUPAC-Name |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
InChI-Schlüssel |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


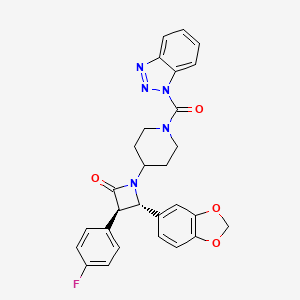
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
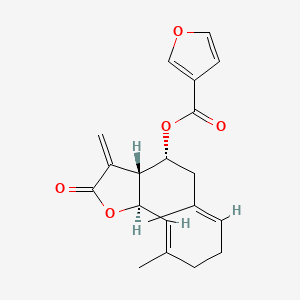
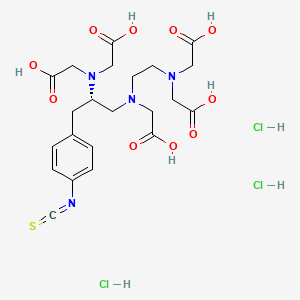
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
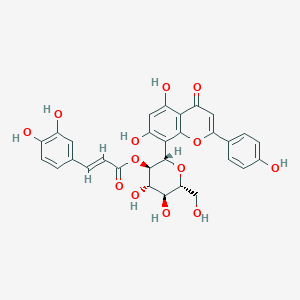
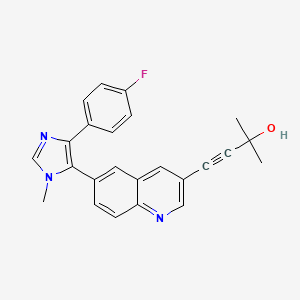
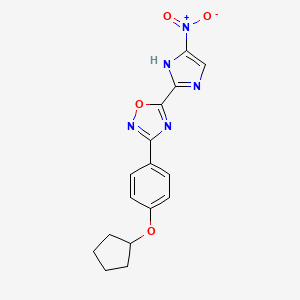
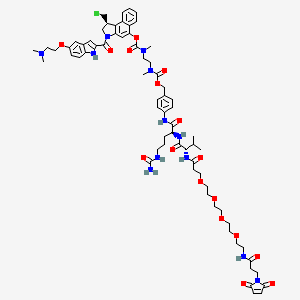

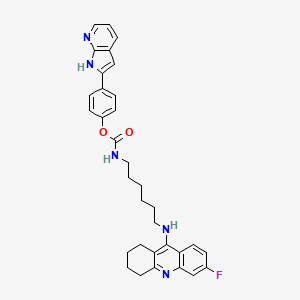
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
